molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Katalognummer: B166872
CAS-Nummer: 129318-43-0
Molekulargewicht: 272.09 g/mol
InChI-Schlüssel: NLILQNGSPQHASV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alendronate sodium is a bisphosphonate medication primarily used to treat and prevent osteoporosis and other bone diseases such as Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Natriumalendronat beinhaltet die sequentielle Zugabe von 4-Aminobuttersäure, Phosphorsäure und einer ionischen Flüssigkeit in einen Reaktionskessel. Anschließend wird Phosphortrichlorid unter Erhitzen auf 60-65°C zugegeben. Die Reaktion wird in diesem Temperaturbereich kontrolliert, was zur Bildung von weißem kristallinem Natriumalendronattrihydrat führt .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren umfassen häufig die hydrophile Interaktionsflüssigchromatographie (HILIC) in Verbindung mit einem geladenen Aerosoldetektor zur Analyse und Validierung von Natriumalendronat. Diese Methode ist besonders nützlich aufgrund der hohen Polarität und des Fehlens chromophorer Gruppen in Natriumalendronat .

Analyse Chemischer Reaktionen

Stability Under Stress Conditions

Forced degradation studies reveal alendronate sodium’s susceptibility to oxidative stress but stability under other conditions ( ):

Stress Condition Parameters Degradation Observed
Oxidative hydrolysis6% H₂O₂Significant degradation
Acid hydrolysis0.2 N HCl, 75°C, 24 hrsNo degradation
Base hydrolysis0.2 N NaOH, 75°C, 24 hrsNo degradation
Thermal (solid state)105°C, 6 hrsNo degradation
Photolytic (UV/visible light)1.2 million lux hours, 200 W/m² UVNo degradation

The oxidative degradation pathway involves cleavage of the P–C–P bond, generating phosphate and phosphite byproducts. This instability necessitates antioxidant stabilization in formulations ( ).

Coordination with Calcium Ions

This compound forms strong coordination complexes with Ca²⁺, critical for its bone-targeting properties. Binding thermodynamics were quantified using isothermal titration calorimetry (ITC) ( ):

Alendronate Content (mol %) Binding Constant (K Ca²⁺, M⁻¹) Stoichiometry (Ca²⁺ : Alendronate)
10%2.4 × 10⁴1.8 : 1
20%1.2 × 10⁵1.7 : 1
30%2.4 × 10⁵1.6 : 1

The interaction is entropically driven (ΔS = +250–300 J/mol·K), attributed to water displacement during complex formation. Polymers functionalized with alendronate exhibit up to 120-fold stronger Ca²⁺ affinity than non-functionalized analogs ( ).

pH-Dependent Solubility and Reactivity

This compound’s solubility and stability vary with pH ( ):

  • Solubility :

    • 0.25 mg/mL in PBS (pH 7.2)

    • Increases at alkaline pH due to deprotonation of phosphonate groups.

  • Release kinetics : Enteric-coated nanoparticles release >90% of this compound at intestinal pH (6.8–7.4) but <10% at gastric pH (1.2), minimizing esophageal irritation ( ).

Hydrolysis studies show no degradation in neutral or acidic aqueous solutions over 24 hours, but prolonged storage at alkaline pH accelerates decomposition ( ).

Biochemical Interaction Mechanisms

This compound’s pharmacological activity stems from two key reactions ( ):

  • Hydroxyapatite Binding :

    • Forms stable chelates with bone mineral (Ca₁₀(PO₄)₆(OH)₂) via P–O–Ca bonds.

    • Localizes preferentially at osteoclast resorption sites, inhibiting bone dissolution.

  • Enzyme Inhibition :

    • Targets farnesyl pyrophosphate synthase (FPP synthase) with IC₅₀ = 50 nM.

    • Displaces isoprenoid substrates (geranyl pyrophosphate) via competitive binding, disrupting osteoclast function.

Synthetic Modifications

This compound’s phosphonate groups enable covalent conjugation in polymer synthesis ( ):

  • Amidation : Reacts with N-hydroxysuccinimide (NHS)-activated poly(2-oxazoline)s in PBS (pH 7.4), achieving >80% coupling efficiency.

  • Cross-linking : Forms self-healing hydrogels via reversible Ca²⁺ coordination, with storage modulus (G′) increasing from 10 Pa (10% alendronate) to 70,000 Pa (30% alendronate).

Wissenschaftliche Forschungsanwendungen

Natriumalendronat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Natriumalendronat wirkt als spezifischer Inhibitor der durch Osteoklasten vermittelten Knochenresorption. Es bindet an Hydroxyapatit im Knochen und hemmt die Aktivität von Osteoklasten, wodurch die Knochenresorption verhindert wird. Dies führt zu einer Erhöhung der Knochenmineraldichte und einer Reduktion des Frakturrisikos .

Ähnliche Verbindungen:

Vergleich: Natriumalendronat ist einzigartig in seiner Fähigkeit, sowohl oral als auch intravenös verabreicht zu werden, was Flexibilität bei den Behandlungsmöglichkeiten bietet. Es hat ein gut etabliertes Sicherheitsprofil und wird aufgrund seiner Wirksamkeit bei der Erhöhung der Knochenmineraldichte und der Reduzierung des Frakturrisikos weit verbreitet eingesetzt .

Wirkmechanismus

Alendronate sodium acts as a specific inhibitor of osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. This leads to an increase in bone mineral density and a reduction in fracture risk .

Vergleich Mit ähnlichen Verbindungen

Comparison: this compound is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .

Biologische Aktivität

Alendronate sodium is a potent bisphosphonate drug primarily used in the treatment of osteoporosis and other bone-related disorders. It acts as an inhibitor of osteoclastic bone resorption, thereby reducing bone turnover and increasing bone mineral density. Understanding its biological activity is crucial for optimizing its therapeutic applications and managing potential side effects.

This compound exerts its biological effects by binding to hydroxyapatite in bone, which leads to the inhibition of osteoclast-mediated bone resorption. This action results in:

  • Reduced Bone Resorption : Alendronate inhibits osteoclast activity, leading to decreased calcium release from bones into the bloodstream.
  • Increased Bone Density : By slowing down the rate of bone loss, alendronate helps in maintaining or increasing bone mineral density over time.

Pharmacokinetics

The pharmacokinetic profile of alendronate is characterized by:

  • Absorption : Oral bioavailability is approximately 0.75%, with significant variability. Absorption is reduced when taken with food, necessitating administration on an empty stomach .
  • Distribution : After administration, alendronate rapidly distributes to the skeleton, where it binds to bone surfaces.
  • Elimination : The drug has a terminal half-life greater than 10 years due to its prolonged retention in bone . Approximately 50% of a systemic dose is excreted unchanged in urine within 72 hours .

Clinical Applications

Alendronate is primarily indicated for:

  • Osteoporosis : It is effective in both postmenopausal women and men at risk of fractures.
  • Paget’s Disease : Alendronate helps manage abnormal bone remodeling.
  • Hypercalcemia of Malignancy : It can be used to lower elevated calcium levels associated with certain cancers.

Table 1: Clinical Indications for this compound

ConditionIndication TypeDosage (mg)
OsteoporosisTreatment10 mg daily
Paget’s DiseaseTreatment40 mg daily
Hypercalcemia of MalignancyTreatment5-10 mg IV

Case Study Analysis

  • Esophagitis Induced by Alendronate :
    A study reported cases of esophagitis related to alendronate use, highlighting the importance of patient education regarding proper administration (e.g., taking the drug with sufficient water and remaining upright for at least 30 minutes post-ingestion) to minimize gastrointestinal side effects .
  • Long-term Efficacy in Osteoporosis :
    A systematic review indicated that adherence to alendronate therapy significantly improves outcomes in patients with osteoporosis over a 12-month observational period. Increased adherence correlated with higher rates of fracture prevention .

Research Findings

Recent studies have explored various aspects of alendronate's biological activity:

  • Age-related Bone Repair :
    Research demonstrated that while alendronate positively affects bone density, it does not significantly enhance the mechanical properties of fractured bones in older animals compared to younger ones . This suggests age-related differences in response to bisphosphonate therapy.
  • Pulmonary Delivery Studies :
    Investigations into alternative delivery methods, such as pulmonary administration, showed promising results regarding bioavailability (6.23% compared to oral) without significant lung toxicity indicators . This could represent a novel approach for patients with gastrointestinal issues.

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
EsophagitisProper administration reduces risk
Long-term adherenceCorrelates with improved fracture outcomes
Age-related effectsNo significant improvement in older fracture repair
Alternative delivery methodsPulmonary route shows higher bioavailability

Eigenschaften

CAS-Nummer

129318-43-0

Molekularformel

C4H13NNaO7P2

Molekulargewicht

272.09 g/mol

IUPAC-Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);

InChI-Schlüssel

NLILQNGSPQHASV-UHFFFAOYSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

Kanonische SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na]

Piktogramme

Irritant

Verwandte CAS-Nummern

66376-36-1 (Parent)

Synonyme

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
Name
sodium alendronate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-aminobenzamide
Name
alendronate sodium

Synthesis routes and methods II

Procedure details

A 250 ml flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with 41.1 ml of a solution of sodium hydroxide in ethanol (0.49N, 20.1 mmol), 8.9 ml of ethanol, water (0 to 40 mol. eq., according to the crystal form desired), and 5g (20.1 mmol) of anhydrous alendronic acid. The reaction mixture was boiled with vigorous stirring for about 15 hours until the of pH of the liquid phase remained constant (approx. pH 7). After cooling of the reaction mixture to ambient temperature, the solid material was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mmHg, ambient temperature) to give 96-99% sodium alendronate having the following crystal forms: crystal Form D, when 0-4 (preferably 0-2) mol. eq. water were used; crystal Form F, when 5-8 (preferably 6-7) mol. eq. water were used; crystal Form E, when 9-15 (preferably 12) mol. eq. water were used; and crystal Form G, when 15-40 (preferably 25-35) mol. eq. water were used. The monosodium salt was confirmed by atomic absorption and by measuring the pH of a 0.5% aqueous solution of the salt (approx. pH 4.4).
[Compound]
Name
solution
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.1 mmol
Type
solvent
Reaction Step One
[Compound]
Name
5g
Quantity
20.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium alendronate
Yield
96%

Synthesis routes and methods III

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
alendronate sodium

Synthesis routes and methods IV

Procedure details

A suspension of alendronate sodium trihydrate 1.0 g (3.08 mmol) in aqueous ethanol (10 ml of ethanol+1.9 ml of water) was boiled at reflux with stirring for 15 hrs. After cooling to ambient temperature the solid was filtered, washed with absolute ethanol and ether, and dried overnight in a vacuum oven (10-15 mm Hg, ambient temperature) to give 0.9 g of alendronate sodium, containing crystal form G.
Name
alendronate sodium trihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
alendronate sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alendronate sodium
Reactant of Route 2
Alendronate sodium
Reactant of Route 3
Alendronate sodium
Reactant of Route 4
Alendronate sodium
Reactant of Route 5
Alendronate sodium
Reactant of Route 6
Alendronate sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Alendronate sodium?

A1: this compound is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]

Q2: How does this compound affect bone remodeling?

A2: While this compound primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers focus on the applications and effects of this compound, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.

Q4: Can this compound be incorporated into bone cement composites?

A5: Yes, research indicates successful incorporation of this compound into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.

Q5: Does this compound degrade when incorporated into such materials?

A6: Studies suggest this compound remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []

Q6: Does the research indicate any catalytic properties of this compound?

A6: The provided research primarily focuses on this compound's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.

Q7: Does modifying the structure of this compound impact its activity?

A7: The provided research doesn't delve into specific structural modifications of this compound and their impact on its activity.

Q8: What are the challenges associated with the oral formulation of this compound?

A10: Oral formulations of this compound face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []

Q9: How do these formulations affect the drug’s stability and effectiveness?

A11: Studies indicate enteric-coated formulations can enhance the bioavailability of this compound compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.

Q10: Does the research address safety regulations related to this compound?

A10: While the research papers discuss the effectiveness and potential side effects of this compound, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.

Q11: How is this compound absorbed and excreted?

A13: this compound exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]

Q12: What models are used to study this compound’s effects?

A14: Researchers utilize both in vitro and in vivo models to investigate this compound’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]

Q13: What do clinical trials reveal about this compound?

A15: Clinical trials demonstrate that this compound effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []

Q14: Is there evidence of resistance developing to this compound?

A14: The provided research doesn't specifically address resistance mechanisms to this compound.

Q15: Are there any safety concerns related to this compound use?

A17: While generally considered safe, this compound can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]

Q16: What strategies are being explored to improve this compound delivery?

A18: Researchers are investigating targeted drug delivery systems, including incorporating this compound into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []

Q17: Are there specific biomarkers used to monitor this compound treatment?

A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of this compound treatment. [, ]

Q18: What analytical techniques are used to study this compound?

A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify this compound concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]

Q19: How does the dissolution rate of different this compound formulations compare?

A22: Research shows significant variations in disintegration times among generic and brand-name this compound tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]

Q20: How do researchers ensure the accuracy and reliability of their analytical methods?

A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of this compound concentrations. [, ]

Q21: Are there specific quality control measures for this compound production?

A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of this compound. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.